molecular formula C7H4F2O3 B068359 2,3-Difluoro-4-hydroxybenzoic acid CAS No. 175968-39-5

2,3-Difluoro-4-hydroxybenzoic acid

Cat. No.: B068359
CAS No.: 175968-39-5
M. Wt: 174.1 g/mol
InChI Key: XIZIDHMVDRRFBT-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-hydroxybenzoic acid is an organic compound with the chemical formula C7H4F2O3. It is a white crystalline solid that is less soluble in water but more soluble in organic solvents such as ethanol and acetone . This compound is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 2,3-Difluoro-4-hydroxybenzoic acid typically involves multiple steps:

Chemical Reactions Analysis

2,3-Difluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Difluoro-4-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound influence its reactivity and interaction with biological molecules. This compound can inhibit certain enzymes or interact with receptors, leading to its effects in biological systems .

Comparison with Similar Compounds

2,3-Difluoro-4-hydroxybenzoic acid can be compared with other similar compounds such as:

  • 2,4-Difluoro-4-hydroxybenzoic acid
  • 3-Chloro-2,4-difluoro-5-hydroxybenzoic acid
  • 4-Carboxy-2,3-difluorophenol

These compounds share similar structural features but differ in their chemical properties and reactivity. The presence of different substituents (e.g., chlorine, additional fluorine atoms) can significantly alter their behavior in chemical reactions and their applications .

Properties

IUPAC Name

2,3-difluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZIDHMVDRRFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381378
Record name 2,3-difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175968-39-5
Record name 2,3-difluoro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-4-hydroxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,3-difluoro-4-cyanophenol (1 g, 6.45 mmol) in water (8 mL), H2SO4 (8 mL), and acetic acid (8 mL) was refluxed for 48 hours. The solvents were removed by rotary evaporation to give a slurry which was poured onto ice. The product precipitated out of solution and filtered. The solid was washed with water and dried to give 2,3-difluoro-4-hydroxybenzoic acid (800 mg, 71%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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